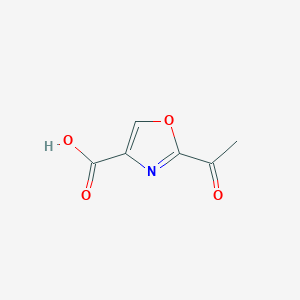

2-Acetyloxazole-4-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUORIMCDRZNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Acetyloxazole 4 Carboxylic Acid and Analogous Oxazole 4 Carboxylic Acid Scaffolds

Direct Synthesis Routes from Carboxylic Acid Precursors

The direct utilization of carboxylic acids as starting materials for the construction of oxazole (B20620) rings offers an efficient and atom-economical approach. Several methodologies have been developed to achieve this transformation, each with its unique advantages and substrate scope.

Photochemical Three-Component Assembly Strategies

A novel approach to synthesizing 2,4,5-trisubstituted oxazoles involves a visible-light-induced three-component reaction. nih.govrsc.org This method brings together iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles in a single, catalyst- and additive-free transformation. The reaction proceeds through a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade, initiated by a photo-generated α-phosphonium carbene. nih.govrsc.org This strategy is notable for its high efficiency, broad substrate scope, and mild reaction conditions, making it a valuable tool for creating diverse oxazole derivatives. nih.gov

An 18O-labeling experiment demonstrated that the two equivalent oxygen atoms from the carboxylate anion nucleophilically attack the P/N hybrid ylide intermediate. nih.gov This photochemical method has been successfully applied to the late-stage functionalization of several marketed drugs and natural products, including indometacin, naproxen, and ibuprofen, showcasing its utility in medicinal chemistry. rsc.org

Table 1: Optimization of Photochemical Three-Component Synthesis of Tri-substituted Oxazoles nih.gov

| Entry | Variation from Standard Conditions | Yield (%) |

| 1 | None | 85 (78) |

| 2 | Without Na2CO3 | 25 |

| 3 | Na2CO3 (0.12 mmol) | 63 |

| 4 | K2CO3 instead of Na2CO3 | 79 |

| 5 | Cs2CO3 instead of Na2CO3 | 81 |

| 6 | DBU instead of Na2CO3 | 45 |

| 7 | Without light | N.D. |

| 8 | 24 W blue LEDs | 67 |

| 9 | 40 W white LEDs | 55 |

| 10 | 25 °C | 62 |

| 11 | 60 °C | 83 |

| 12 | CH3CN (0.5 mL) | 71 |

| 13 | DCE instead of CH3CN | 58 |

| Standard Conditions: IIII/PV hybrid ylide reagent (0.1 mmol), p-toluic acid (0.12 mmol), Na2CO3 (0.24 mmol) in degassed acetonitrile (B52724) (1.0 mL), under irradiation of 36 W blue LEDs at 40 °C for 7 hours. Yields are based on 1H-NMR analysis with 1,3,5-(OMe)3C6H3 as the internal standard. Isolated yield is in parentheses. |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful and versatile methods for the synthesis of oxazole scaffolds. These reactions often allow for the construction of complex molecules from readily available starting materials in a convergent manner.

A notable one-pot method has been developed for the synthesis of 2,4,5-trisubstituted oxazoles by combining an oxazole synthesis with a subsequent nickel-catalyzed Suzuki-Miyaura coupling. semanticscholar.orgmendeley.com This sequence utilizes carboxylic acids, amino acids, and boronic acids as the three components. semanticscholar.orgmendeley.com The initial step involves the formation of a 5-(triazinyloxy)oxazole intermediate from the carboxylic acid and amino acid, facilitated by a dehydrative condensing reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). semanticscholar.orgnih.gov This intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction with a boronic acid to afford the final trisubstituted oxazole product in good yields. semanticscholar.org This method allows for significant structural diversity by varying the commercially available starting materials. semanticscholar.org

Table 2: Synthesis of 2,4,5-Trisubstituted Oxazoles via One-Pot Oxazole Synthesis/Suzuki-Miyaura Coupling semanticscholar.org

| Carboxylic Acid (1) | Amino Acid (2) | Boronic Acid (4) | Product (5) | Yield (%) |

| Benzoic acid (1a) | Alanine (2a) | Phenylboronic acid (4a) | 5aa | 82 |

| Benzoic acid (1a) | Alanine (2a) | 4-Methoxyphenylboronic acid (4b) | 5ab | 85 |

| Benzoic acid (1a) | Alanine (2a) | 4-Chlorophenylboronic acid (4c) | 5ac | 78 |

| 4-Methoxybenzoic acid (1b) | Alanine (2a) | Phenylboronic acid (4a) | 5ba | 80 |

| Terephthalic acid (1f) | Alanine (2a) | Phenylboronic acid (4a) | 5fa | 71 (bis-oxazole) |

Direct arylation of the oxazole ring is a powerful strategy for introducing aryl substituents. Palladium and copper co-mediated reactions have been instrumental in this area. beilstein-journals.org While palladium-catalyzed direct C-H arylation of oxazoles with aryl halides (bromides, chlorides, and triflates) has been well-established for regioselective functionalization at either the C2 or C5 position, the use of carboxylic acids in this context is less direct. nih.gov Typically, these reactions involve a pre-formed oxazole ring.

However, related methodologies involving the decarboxylative cross-coupling of oxazole carboxylic acids with aryl halides under palladium and copper catalysis have been reported, providing a route to arylated oxazoles. acs.org These reactions offer an alternative to direct C-H arylation. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. beilstein-journals.orgnih.gov

Cyclization Strategies with Activated Carboxylic Acids

Activating the carboxylic acid functionality in situ is a key step in many oxazole syntheses, enabling subsequent cyclization with appropriate reaction partners.

A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent, DMAP-Tf. acs.orgnih.gov This transformation proceeds by the in situ generation of a reactive acylpyridinium salt from the carboxylic acid. This intermediate is then trapped by an isocyanoacetate or tosylmethyl isocyanide, leading to cyclization and formation of the desired oxazole product. acs.orgnih.gov

This method exhibits a broad substrate scope, tolerating a variety of functional groups on both the carboxylic acid and the isocyanide component. acs.orgnih.gov It has been successfully applied to the gram-scale synthesis of the prodrug 5-aminolevulinic acid (5-ALA) and for the late-stage functionalization of bioactive molecules like estrone, lipoic acid, valproic acid, and probenecid. nih.gov A key advantage of this protocol is the ability to recover and reuse the 4-dimethylaminopyridine (B28879) (DMAP) base. acs.org

Table 3: Triflylpyridinium Reagent-Mediated Synthesis of 4,5-Disubstituted Oxazoles nih.gov

| Carboxylic Acid (1) | Isocyanide (2) | Product (3) | Yield (%) |

| 3-Fluorobenzoic acid (1a) | Ethyl isocyanoacetate (2a) | 3aa | 94 |

| 4-Methoxybenzoic acid (1c) | Ethyl isocyanoacetate (2a) | 3ca | 92 |

| Cyclohexanecarboxylic acid (1v) | Ethyl isocyanoacetate (2a) | 3va | 85 |

| (Z)-3-Phenylacrylic acid (1e') | Ethyl isocyanoacetate (2a) | 3e'a | 91 |

| 3-Fluorobenzoic acid (1a) | Tosylmethyl isocyanide (2b) | 3ab | 89 |

| Valproic acid (1i') | Methyl isocyanoacetate (2d) | 3i'd | 82 |

| Probenecid (1j') | Ethyl isocyanoacetate (2a) | 3j'a | 93 |

Carbodiimide-Mediated Cyclization (e.g., using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for oxazolines, adaptable to oxazoles)

The reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) serves as an effective condensing agent for the formation of amide and ester bonds, a crucial step that can be adapted for the synthesis of oxazoline (B21484) and, subsequently, oxazole rings. tcichemicals.comenamine.net DMT-MM is a water-soluble and alcohol-soluble triazine derivative that activates carboxylic acids, making them susceptible to nucleophilic attack. tcichemicals.comsantiago-lab.com

The mechanism begins with the reaction of a carboxylic acid with DMT-MM, which forms a highly reactive "superactive" ester intermediate. enamine.netwikipedia.org This activation facilitates the subsequent reaction with a nucleophile, such as an amine or an alcohol. wikipedia.org In the context of oxazole synthesis, a β-hydroxy amino acid or a similar precursor can be used. The carboxylic acid group is activated by DMT-MM, allowing for an intramolecular nucleophilic attack by the hydroxyl group, leading to cyclization and the formation of an oxazoline ring. Alternatively, DMT-MM can facilitate the initial formation of a β-hydroxy amide from a carboxylic acid and an amino alcohol, which then undergoes a separate cyclodehydration step. nih.gov

A significant advantage of DMT-MM is its ability to promote amide bond formation selectively in protic solvents like water and alcohols, with by-products such as N-methylmorpholine (NMM) hydrochloride and 1-hydroxy-3,5-dimethoxytriazine being water-soluble and easily removable. santiago-lab.com While DMT-MM is primarily used for creating the amide linkage that precedes cyclization, its efficiency and mild reaction conditions make it a valuable tool in multi-step syntheses of oxazole scaffolds. nih.govacs.org The synthesis of DMT-MM itself is straightforward, typically involving the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with N-methylmorpholine (NMM). wikipedia.orgnih.gov

Indirect Synthesis Pathways via Oxazoline Intermediates

A common and effective strategy for constructing the oxazole ring involves a two-stage process: first, the formation of an oxazoline intermediate, followed by its oxidation to the aromatic oxazole. pitt.edu This indirect route offers flexibility and is often more accessible than direct oxazole synthesis, particularly for complex or highly functionalized molecules.

The formation of the 2-oxazoline ring is frequently accomplished through the dehydrative cyclization of N-(β-hydroxyethyl)amides. researchgate.netnih.gov This intramolecular condensation reaction is promoted by a variety of dehydrating agents, which facilitate the removal of a water molecule to close the five-membered ring. acs.org

Several reagents have been developed for this transformation, offering mild and efficient conditions. acs.org Among the most effective are fluorinating reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). nih.govacs.orgorganic-chemistry.org These reagents enable the cyclization of β-hydroxy amides to proceed smoothly, often at room temperature or below, and are compatible with a wide range of functional groups. organic-chemistry.orgrsc.org For instance, Deoxo-Fluor has been used for the direct, one-pot conversion of carboxylic acids into their corresponding oxazolines with excellent yields. nih.gov More recently, strong acids such as triflic acid (TfOH) have been reported to promote this dehydrative cyclization effectively, generating only water as a byproduct and offering a greener alternative. nih.govmdpi.com The choice of reagent can influence the stereochemical outcome of the reaction, with some methods proceeding with inversion of configuration at the hydroxyl-bearing carbon. nih.govrsc.org

Table 1: Selected Reagents for Dehydrative Cyclization of β-Hydroxy Amides

| Reagent | Typical Conditions | Key Features | References |

| DAST (Diethylaminosulfur trifluoride) | CH₂Cl₂, low temperature (-78 °C to rt) | Mild, efficient, but can be thermally unstable. | organic-chemistry.org, acs.org, nih.gov |

| Deoxo-Fluor | CH₂Cl₂, 0 °C to rt | Thermally stable alternative to DAST; allows for one-pot synthesis from carboxylic acids. | acs.org, rsc.org, nih.gov |

| Triflic Acid (TfOH) | DCE, 80 °C | Strong acid promoter; generates only water as a byproduct; can be used in one-pot reactions. | mdpi.com, nih.gov |

| Burgess Reagent | THF, reflux | Stereospecific cyclization. | acs.org |

| Martin Sulfurane | CCl₄, rt | Mild conditions for cyclodehydration. | rsc.org |

The final step in this indirect pathway is the aromatization of the oxazoline ring to yield the corresponding oxazole. pitt.edu This oxidation can be achieved using a variety of reagents and methods, with the choice often depending on the substituents present on the oxazoline ring.

A widely used method is the Kharasch-Sosnovsky reaction, which employs copper salts, typically a mixture of Cu(I) and Cu(II), and a peroxide source. acs.org This method is effective for oxidizing oxazolines with a range of 2-alkyl substituents. acs.org Another prominent method involves the use of manganese dioxide (MnO₂), which has proven successful for the heterogeneous oxidation of oxazolines, particularly in flow chemistry setups. rsc.orgnih.gov This approach benefits from simplified purification, as the oxidant can be removed by filtration. rsc.org

Other reagents for this transformation include N-bromosuccinimide (NBS), often under photolytic conditions, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). pitt.eduacs.org The applicability of some methods can be limited; for example, certain protocols require an electron-withdrawing group at the C4 position of the oxazoline to facilitate the oxidation. pitt.eduacs.org

Table 2: Common Methods for Oxidation of Oxazolines to Oxazoles

| Reagent/Method | Typical Conditions | Applicability/Notes | References |

| Cu(I)/Cu(II) Salts (Kharasch-Sosnovsky) | Acetonitrile, reflux, with t-BuOOH | Broad applicability for 2-alkyl substituted oxazolines. | acs.org |

| Manganese Dioxide (MnO₂) ** | DME, 60 °C or flow reactor | Heterogeneous oxidation, suitable for flow chemistry, simplifies workup. | rsc.org, nih.gov |

| N-Bromosuccinimide (NBS) | CCl₄, -15 °C, photolytic conditions | Can be sensitive to substituents, potential for side-chain bromination. | acs.org |

| DDQ | Benzene, reflux | Effective for oxazolines lacking a C4-electron withdrawing group. | pitt.edu |

| Nickel Peroxide (NiO₂) ** | Benzene, reflux | Can be sensitive to steric hindrance. | rsc.org, acs.org |

Green Chemistry Approaches in Oxazole Synthesis

In recent years, synthetic organic chemistry has increasingly adopted green chemistry principles to reduce waste, minimize energy consumption, and use less hazardous substances. ijpsonline.comijpsonline.com The synthesis of oxazoles has benefited significantly from these approaches, particularly through the use of microwave and ultrasound technologies. ijpsonline.comijpsonline.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. nih.govacs.orgabap.co.in The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly. abap.co.inmdpi.com

This technology has been successfully applied to various oxazole syntheses. For example, a one-pot, microwave-assisted [3+2] cycloaddition reaction between substituted aryl aldehydes and 4-toluenesulfonylmethyl isocyanide (TosMIC) has been developed to produce 5-substituted oxazoles in excellent yields (e.g., 96%) within minutes. nih.govacs.org This protocol is noted for its simple procedure, inexpensive starting materials, and high efficiency, even on a gram scale. nih.govacs.org The application of microwave heating aligns with green chemistry principles by improving energy efficiency and often allowing for cleaner reactions with easier purification. ijpsonline.comijpsonline.com

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote and accelerate chemical reactions. This green technique can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. researchgate.netnih.gov The physical phenomena of cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—create localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net

The synthesis of oxazole derivatives has been shown to benefit from ultrasonic irradiation. In a comparative study for the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine, the ultrasound-assisted method provided a 90% yield in just 8 minutes, whereas the conventional thermal method required 3.5 hours to achieve a 69% yield. researchgate.net This demonstrates that sonochemistry is not only faster but also more efficient and consumes less energy, making it an attractive, environmentally benign protocol for synthesizing heterocyclic scaffolds like oxazoles. researchgate.netnih.gov

Application of Ionic Liquids as Reaction Media

While specific research on the use of ionic liquids for the synthesis of 2-acetyloxazole-4-carboxylic acid is not extensively documented, the broader application of ionic liquids in heterocyclic synthesis suggests their potential utility. Ionic liquids, which are salts with low melting points, offer several advantages as reaction media, including low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. These properties can lead to enhanced reaction rates, improved yields, and easier product isolation. Their role as a "green" alternative to volatile organic solvents is a key driver for their exploration in complex organic transformations.

Development of Aqueous-Based Synthetic Procedures

The development of synthetic routes in aqueous media is a cornerstone of green chemistry. For the synthesis of oxazole derivatives, moving away from traditional organic solvents to water-based systems presents both challenges and opportunities.

Recent methodologies have focused on creating oxazolidine-4-carboxylic acid compounds, which are precursors to oxazoles, in aqueous solutions. For instance, the synthesis of 2-oxo-oxazolidine-4-carboxylic acid has been achieved by reacting serine with bis(trichloromethyl) carbonate in an aqueous solution of sodium hydroxide. google.com This approach, while demonstrating the feasibility of using water, has been reported to result in low yields (e.g., 8.5%). google.com However, it represents a move towards more environmentally friendly procedures by avoiding hazardous organic solvents like dichloromethane (B109758), dioxane, and acetonitrile. google.com The development of these aqueous methods aims to improve safety and operational simplicity, although optimizing yields remains a key area of research. google.com

Further research into the synthesis of quinoline-2-carboxylic acid derivatives, another class of heterocyclic carboxylic acids, has also explored aqueous workups. After refluxing in a solvent like dry DMF, the reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered and recrystallized. ajchem-a.com This highlights a common strategy where water is used in the purification stages of the synthesis.

Control of Regioselectivity and Stereochemistry in Oxazole Formation

The precise control over the arrangement of substituents on the oxazole ring (regioselectivity) and their spatial orientation (stereochemistry) is critical for synthesizing specific, biologically active molecules.

Regioselectivity:

The formation of substituted oxazoles often involves the cyclization of precursors where the regiochemical outcome is predetermined by the starting materials. For example, new routes to 2,4,5-trisubstituted oxazoles have been established where the substitution pattern is dictated by the structure of the initial nonsymmetrical acyloins. nih.gov

Several modern synthetic methods have been developed to achieve high regioselectivity:

Gold-Catalyzed Cycloaddition: A highly regioselective synthesis of 2,4,5-(hetero)aryl substituted oxazoles can be achieved through an intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes with a 1,3-N,O-dipole equivalent, catalyzed by gold. rsc.org

Lewis Acid-Mediated Cyclization: The use of Lewis acids like ZnI2 and FeCl3 can mediate the regiocontrolled synthesis of 2-oxazoles from the cyclization of acetylenic amides. nih.gov

Transition-Metal-Free Heterocyclization: A transition-metal-free method involving the reaction of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide in the presence of t-BuOK regioselectively produces 2,4,5-trisubstituted oxazoles in high yields. nih.gov

Copper(I)-Catalyzed Cycloaddition: The reaction of acyl azides with 1-alkynes catalyzed by a specific copper(I) complex provides a novel route to 2,5-disubstituted oxazoles. researchgate.net

These examples demonstrate that the choice of catalyst and reactants is crucial for controlling the regiochemical outcome of oxazole synthesis.

Stereochemistry:

While the aromatic nature of the oxazole ring itself does not possess stereocenters, the control of stereochemistry in the precursors and in subsequent transformations is vital, particularly in the synthesis of complex natural products.

The synthesis of oxazoline rings, which are partially saturated analogs of oxazoles, from epoxides is a process where stereochemistry is a key consideration. acs.org

In the total synthesis of complex molecules containing oxazole moieties, such as in the synthesis of pepluacetal, excellent control of stereo-, regio-, and chemoselectivities has been demonstrated. acs.org

The ability to control these aspects of selectivity is paramount for the efficient and practical synthesis of functionalized oxazole-4-carboxylic acids and their derivatives for various applications.

Chemical Transformations and Derivatization Strategies of 2 Acetyloxazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group in 2-acetyloxazole-4-carboxylic acid is a versatile handle for a variety of chemical derivatizations, most notably esterification and amide bond formation.

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.comorganic-chemistry.org This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and is driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final ester product. masterorganicchemistry.commasterorganicchemistry.com

The general reaction is as follows: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)

For this compound, the reaction with an alcohol (R'-OH) would yield the corresponding 2-acetyloxazole-4-carboxylate ester.

Table 1: Examples of Fischer Esterification Conditions

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Reflux | Methyl 2-acetyloxazole-4-carboxylate |

For more sensitive substrates or when milder reaction conditions are required, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed. organic-chemistry.orgwikipedia.org The Steglich esterification, which utilizes DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a particularly effective method. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction proceeds at room temperature and is suitable for a wide range of alcohols, including sterically hindered ones. organic-chemistry.orgwikipedia.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an acyl-pyridinium species, which is a potent acylating agent. organic-chemistry.org This intermediate readily reacts with the alcohol to furnish the ester and dicyclohexylurea (DCU), a byproduct that precipitates out of the reaction mixture. wikipedia.org

Table 2: Steglich Esterification of this compound

| Reagents | Solvent | Temperature | Product |

|---|

This method is advantageous as it avoids the harsh acidic conditions of Fischer esterification and often provides high yields. organic-chemistry.org

Diazomethane (B1218177) provides a very mild and efficient method for the synthesis of methyl esters from carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction is typically carried out at room temperature and proceeds rapidly. masterorganicchemistry.com Diazomethane is a yellow, toxic, and potentially explosive gas, usually handled as a solution in an inert solvent like ether. masterorganicchemistry.comlibretexts.org

The mechanism involves protonation of diazomethane by the carboxylic acid to form a carboxylate anion and a methyldiazonium cation (CH₃N₂⁺). masterorganicchemistry.com The carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium cation and displacing nitrogen gas (N₂) as a leaving group. masterorganicchemistry.comlibretexts.org

The reaction of this compound with diazomethane would selectively produce methyl 2-acetyloxazole-4-carboxylate. nih.gov

Table 3: Methylation of this compound with Diazomethane

| Reagent | Solvent | Conditions | Product |

|---|

Due to the hazardous nature of diazomethane, this method is often reserved for small-scale syntheses where other methods are not suitable. masterorganicchemistry.com

Lewis acids, such as boron trifluoride (BF₃), can also catalyze esterification reactions. researchgate.netrsc.orgresearchgate.net Boron trifluoride is often used as a complex with an alcohol, for instance, BF₃·MeOH for the preparation of methyl esters. sigmaaldrich.comgoogle.com This reagent activates the carboxylic acid by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. sigmaaldrich.com

The reaction is typically carried out by heating the carboxylic acid with the BF₃-alcohol complex. sigmaaldrich.com This method is particularly useful for preparing methyl esters of various carboxylic acids. sigmaaldrich.comgoogle.com

Table 4: BF₃-Catalyzed Esterification of this compound

| Reagent | Conditions | Product |

|---|

The conversion of the carboxylic acid moiety of this compound into an amide is a key transformation for its incorporation into peptides and other amide-containing structures. umich.edu This reaction generally requires the activation of the carboxylic acid to facilitate the reaction with an amine. umich.eduyoutube.com

A common method for amide bond formation involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC). youtube.comlibretexts.org The carboxylic acid first reacts with DCC to form the same O-acylisourea intermediate as in the Steglich esterification. organic-chemistry.org This activated intermediate then readily reacts with an amine to form the corresponding amide and dicyclohexylurea (DCU). youtube.comlibretexts.org

The general reaction is as follows: R-COOH + R'-NH₂ + DCC → R-CONH-R' + DCU

For this compound, the reaction with an amine (R'-NH₂) in the presence of DCC would yield the corresponding N-substituted 2-acetyloxazole-4-carboxamide.

Table 5: DCC-Mediated Amide Bond Formation

| Reagents | Solvent | Product |

|---|

Other modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), are also widely used for efficient amide bond formation, often with the advantage of minimizing side reactions and racemization in the case of chiral amines. umich.edunih.gov

Amide Bond Formation

Peptide Coupling Reagent-Mediated Amidation (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC))

Peptide coupling reagents are widely used to facilitate the formation of amide bonds between a carboxylic acid and an amine. uni-kiel.de 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular water-soluble carbodiimide (B86325) that activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine. chemistrysteps.com The reaction typically proceeds at room temperature and offers good yields. chemistrysteps.com

The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide, with the EDC byproduct being converted to a water-soluble urea, which simplifies purification. chemistrysteps.com The efficiency of EDC-mediated couplings can be enhanced by the addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), which form active esters that are less prone to side reactions and can lead to higher yields and purer products. nih.govcommonorganicchemistry.combachem.com For instance, a combination of EDC, HOBt, and a base like N,N-diisopropylethylamine (DIPEA) in a solvent like DMF has been shown to be an effective system for the amidation of various carboxylic acids. commonorganicchemistry.comnih.gov

| Reagents | Role | Typical Conditions |

|---|---|---|

| This compound | Starting Material | 1 equivalent |

| Amine (Primary or Secondary) | Nucleophile | 1-1.2 equivalents |

| EDC | Coupling Agent | 1-1.5 equivalents |

| HOBt or NHS (Optional) | Additive | 0.1-1 equivalent |

| Base (e.g., DIPEA, NMM) (Optional) | Base | 1-3 equivalents |

| Solvent (e.g., DMF, DCM) | Reaction Medium | Anhydrous, 0 °C to room temperature |

Carbodiimide-Mediated Amide Synthesis (e.g., DCC)

N,N'-Dicyclohexylcarbodiimide (DCC) is another effective coupling agent for amide bond formation. orgoreview.com Similar to EDC, DCC activates the carboxylic acid to facilitate the reaction with an amine. libretexts.orgkhanacademy.orgyoutube.com The primary difference lies in the byproduct; DCC forms dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and precipitates out of the reaction mixture, allowing for easy removal by filtration. peptide.com

The mechanism is analogous to that of EDC, where the carboxylic acid adds to the carbodiimide, forming a reactive O-acylisourea intermediate that is then attacked by the amine. orgoreview.comyoutube.com While effective, a notable drawback of DCC is the potential for the O-acylisourea intermediate to rearrange into a stable N-acylurea byproduct, which can complicate purification. bachem.com The use of additives like HOBt can help to minimize this side reaction. peptide.com

| Reagents | Role | Typical Conditions |

|---|---|---|

| This compound | Starting Material | 1 equivalent |

| Amine (Primary or Secondary) | Nucleophile | 1-1.2 equivalents |

| DCC | Coupling Agent | 1-1.1 equivalents |

| Solvent (e.g., DCM, THF) | Reaction Medium | Anhydrous, 0 °C to room temperature |

Reaction with Ammonia (B1221849) and Primary/Secondary Amines

Direct reaction of a carboxylic acid with ammonia or primary/secondary amines to form an amide is generally challenging due to the acid-base reaction that occurs, forming a non-nucleophilic ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com However, this salt can be driven towards amide formation by heating to high temperatures (typically above 100°C) to dehydrate the salt. libretexts.orgstackexchange.com This method is often less favorable due to the harsh conditions required, which may not be suitable for sensitive substrates. chemistrysteps.com

Formation of Acyl Halides (e.g., Acid Chlorides with Thionyl Chloride (SOCl2))

The conversion of this compound to its corresponding acyl chloride is a key step in activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. libretexts.orglibretexts.orgmasterorganicchemistry.com

The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. youtube.com This is followed by the expulsion of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and are easily removed from the reaction mixture. masterorganicchemistry.comyoutube.com The reaction can often be performed neat or in an inert solvent like dichloromethane (B109758) or toluene. rsc.org

Synthesis of Acid Anhydrides

Acid anhydrides can be synthesized from carboxylic acids through dehydration. One common method involves the reaction of an acyl chloride with a carboxylate salt. khanacademy.org Therefore, this compound could first be converted to its acyl chloride using a reagent like thionyl chloride. This acyl chloride can then react with the sodium salt of another carboxylic acid, or with this compound itself in the presence of a non-nucleophilic base like pyridine, to form the corresponding symmetric or mixed acid anhydride. nih.govlibretexts.org Another approach is the direct dehydration of the carboxylic acid using a strong dehydrating agent, although this can sometimes require harsh conditions. orgosolver.com

Reduction of the Carboxylic Acid Group (e.g., to alcohols using hydride reagents)

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. chemguide.co.uklibretexts.orgyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk

The mechanism involves the deprotonation of the carboxylic acid by the hydride, followed by the coordination of the aluminum to the carboxylate oxygen. Subsequent delivery of hydride ions reduces the carbonyl group to the primary alcohol. libretexts.orgyoutube.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemguide.co.uklibretexts.orgkhanacademy.org Borane (BH₃) complexed with THF is another reagent capable of selectively reducing carboxylic acids in the presence of other functional groups like ketones. khanacademy.orgyoutube.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can occur under certain conditions. For simple carboxylic acids, this process typically requires high temperatures. However, the presence of a carbonyl group at the β-position to the carboxylic acid, as is the case in β-keto acids, can facilitate decarboxylation upon heating, often under milder conditions. masterorganicchemistry.comorganicchemistrytutor.com The mechanism for the decarboxylation of β-keto acids proceeds through a cyclic six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone. masterorganicchemistry.com

The strategic manipulation of the acetyl and oxazole (B20620) functionalities of this compound allows for the synthesis of a diverse array of derivatives.

Reactions of the Acetyl Group (Ketone Functionality)

The ketone of the acetyl group is a key site for nucleophilic addition and condensation reactions, enabling the introduction of new substituents and the extension of the carbon framework.

The electrophilic carbon of the acetyl group is susceptible to attack by various nucleophiles. researchgate.net This typically involves the initial addition to the carbonyl group to form a tetrahedral intermediate, which is then protonated to yield an alcohol. thermofisher.com

Key nucleophilic addition reactions include:

Reduction to Alcohols: The acetyl group can be reduced to a secondary alcohol, forming 2-(1-hydroxyethyl)oxazole-4-carboxylic acid. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄). masterorganicchemistry.com While powerful reagents like lithium aluminum hydride (LiAlH₄) also effect this reduction, NaBH₄ is often preferred due to its greater chemoselectivity, typically not reducing the carboxylic acid or the oxazole ring under standard conditions. masterorganicchemistry.commasterorganicchemistry.com

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the acetyl group results in the formation of tertiary alcohols after an acidic workup. masterorganicchemistry.com This reaction provides an effective method for introducing new carbon-carbon bonds at the acetyl position. nih.gov For instance, reaction with methylmagnesium bromide would yield 2-(2-hydroxyprop-2-yl)oxazole-4-carboxylic acid. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon. masterorganicchemistry.com

Table 1: Nucleophilic Addition Reactions of the Acetyl Group

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 2-(1-hydroxyethyl)oxazole-4-carboxylic acid |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 2-(2-hydroxyprop-2-yl)oxazole-4-carboxylic acid |

The acetyl group can participate in condensation reactions, which are crucial for forming larger, more complex molecules, often involving the formation of a new carbon-carbon double bond.

Aldol (B89426) Condensation: In the presence of a base or acid, the acetyl group can undergo an aldol condensation with another carbonyl compound (or itself). wikipedia.org This reaction involves the formation of a β-hydroxy ketone, which can then dehydrate to form a conjugated enone. wikipedia.orglibretexts.org For example, reaction with benzaldehyde (B42025) would lead to a chalcone-like derivative. The reaction of similar heterocyclic ketones, like 2-acetylthiazole, with aldehydes is a known method for creating complex chiral building blocks. acs.org

Knoevenagel Condensation: This reaction involves the condensation of the acetyl ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org This method is widely used in the synthesis of various heterocyclic and carbocyclic systems. acs.org

Table 2: Condensation Reactions of the Acetyl Group

| Reaction Type | Reactant Example | Catalyst Example | Product Type |

|---|---|---|---|

| Aldol Condensation | Benzaldehyde | NaOH or H⁺ | α,β-unsaturated ketone (chalcone derivative) |

| Knoevenagel Condensation | Malononitrile | Piperidine | α,β-unsaturated dinitrile derivative |

Reactions Pertaining to the Oxazole Ring System

The oxazole ring, while aromatic, exhibits its own characteristic reactivity, including susceptibility to electrophilic attack and the potential for ring-opening under certain conditions.

The oxazole ring is generally considered electron-rich, but the presence of two deactivating groups (acetyl and carboxylic acid) at positions 2 and 4 significantly influences its reactivity towards electrophiles. Electrophilic attack is most likely to occur at the C-5 position, which is the most electron-rich carbon in the ring. nih.gov Direct electrophilic substitution on the oxazole ring can be challenging, and often, a strategy involving metallation followed by reaction with an electrophile is more effective. nih.gov For example, deprotonation at the C-5 position with a strong base like LDA, followed by quenching with an electrophile (e.g., an alkyl halide or a halogen source), can introduce a substituent at this position. nih.gov

The oxazole ring can be cleaved under hydrolytic conditions, although it is generally stable to acid. tulane.edu Strong basic conditions can lead to the hydrolysis of the oxazole ring. This reactivity can be synthetically useful for transforming the oxazole into other functional groups or heterocyclic systems.

Selective Derivatization Strategies for Analytical Applications

For the purpose of analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of this compound is often necessary to improve its chromatographic behavior and detection sensitivity. oup.comnih.gov

Derivatization of the Carboxylic Acid Group: The carboxylic acid is a primary target for derivatization.

For HPLC Analysis: Esterification is a common strategy. Fluorescent labeling reagents such as 9-chloromethyl anthracene (B1667546) or 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) can be used to create highly fluorescent esters, enabling sensitive detection. oup.com Another approach involves amide coupling using a carbodiimide activating agent like EDC with a suitable amine, such as 4-bromo-N-methylbenzylamine, which introduces a tag with a specific isotopic pattern for clear identification in mass spectrometry. nih.gov

For GC-MS Analysis: To increase volatility, the carboxylic acid is often converted to a less polar and more volatile derivative. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used method to form trimethylsilyl (B98337) (TMS) esters. youtube.com

Derivatization of the Ketone Group: The acetyl group can also be derivatized, particularly for GC-MS analysis.

For GC-MS Analysis: Oximation is a common technique where the ketone reacts with a hydroxylamine (B1172632) derivative. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a popular reagent that creates a stable oxime derivative with excellent properties for GC analysis and sensitive detection by electron capture or mass spectrometry. nih.govsigmaaldrich.com Methoximation using methoxyamine hydrochloride is another method used to stabilize keto groups and prevent the formation of multiple derivatives during subsequent silylation. youtube.com

Table 3: Derivatization Strategies for Analytical Applications

| Functional Group | Analytical Technique | Derivatization Method | Reagent Example |

|---|---|---|---|

| Carboxylic Acid | HPLC-Fluorescence | Fluorescent Esterification | 9-Chloromethyl anthracene |

| Carboxylic Acid | LC-MS | Amide Coupling | EDC / 4-bromo-N-methylbenzylamine |

| Carboxylic Acid | GC-MS | Silylation | MSTFA |

| Acetyl (Ketone) | GC-MS | Oximation | PFBHA |

| Acetyl (Ketone) | GC-MS | Methoximation | Methoxyamine hydrochloride |

Selective Derivatization Strategies for Analytical Applications

Silylation for Gas Chromatography (GC) Analysis (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, polar compounds containing functional groups like carboxylic acids are often non-volatile and can interact undesirably with the GC column, leading to poor peak shape and inaccurate quantification. restek.comchromforum.org Silylation is a widely used derivatization technique that addresses this issue by replacing the active hydrogen of the carboxylic acid group with a nonpolar trimethylsilyl (TMS) group, thereby increasing the molecule's volatility and making it amenable to GC analysis. sigmaaldrich.com

For this compound, the target for silylation is the acidic proton on the carboxylic acid function. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and commonly used silylating agents. restek.com BSTFA is highly reactive and its byproducts are very volatile, which prevents them from interfering with the analysis of early-eluting compounds. gcms.cztcichemicals.com MSTFA is also a highly effective reagent. restek.com The reaction for this compound would involve the formation of a trimethylsilyl ester.

The efficiency of the silylation reaction is influenced by factors such as temperature, reaction time, and the use of a catalyst. sigmaaldrich.com A catalyst like trimethylchlorosilane (TMCS) is often added in small amounts (e.g., 1%) to the silylating reagent to increase its reactivity, particularly for sterically hindered groups. sigmaaldrich.comrestek.com The reaction is typically carried out by heating the analyte with an excess of the silylating reagent in an aprotic solvent. restek.com

Table 1: Silylation Derivatization for GC Analysis of this compound

| Parameter | Description |

| Analyte | This compound |

| Objective | Increase volatility and thermal stability for GC analysis. |

| Functional Group Targeted | Carboxylic acid (-COOH) |

| Primary Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com |

| Catalyst (Optional) | 1% Trimethylchlorosilane (TMCS) to enhance reactivity. restek.comgcms.cz |

| Reaction Principle | Replacement of the active proton on the carboxylic acid with a trimethylsilyl (TMS) group to form a TMS ester. sigmaaldrich.com |

| Typical Reaction Conditions | The analyte is mixed with an excess of the reagent (e.g., 10x molar excess) and heated (e.g., 60-75 °C) for a specific time (e.g., 30-60 minutes) to ensure complete reaction. sigmaaldrich.comrestek.com |

| Expected Product | This compound, trimethylsilyl ester |

Amide Coupling for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis (e.g., using 3-nitrophenylhydrazine, 4-bromo-N-methylbenzylamine (4-BNMA))

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for analyzing a wide range of compounds, including those that are not suitable for GC. For carboxylic acids, derivatization can significantly enhance performance in reversed-phase LC-MS by improving retention on nonpolar stationary phases and increasing ionization efficiency, leading to lower detection limits. nih.govresearchgate.net Amide coupling reactions are a common strategy to achieve this.

3-Nitrophenylhydrazine (3-NPH)

3-Nitrophenylhydrazine (3-NPH) is an effective derivatizing reagent for carboxylic acids, particularly for enhancing detection sensitivity in LC-MS. nih.govnih.gov The reaction involves coupling the carboxylic acid group of this compound with 3-NPH to form a stable hydrazide. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl group. nih.gov The resulting derivative incorporates a nitro-aromatic group, which can improve chromatographic separation and significantly enhance the signal in mass spectrometry. nih.govslu.se This method has been successfully used for the simultaneous analysis of multiple key carboxylic acids in biological samples. nih.govbohrium.com

4-Bromo-N-methylbenzylamine (4-BNMA)

4-bromo-N-methylbenzylamine (4-BNMA) is another valuable reagent for the derivatization of carboxylic acids for LC-MS analysis. nih.gov It offers several distinct advantages. As a secondary amine, it prevents unwanted internal cyclization reactions that can sometimes occur with polyfunctional acids. nih.gov The derivatization reaction, also typically promoted by a coupling agent like EDC, forms a stable amide bond. The key features of the 4-BNMA derivative are the phenyl group, which improves retention in reversed-phase chromatography, and the bromine atom. nih.gov The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a unique signature in the mass spectrum, which greatly aids in the identification and confirmation of derivatized compounds. nih.gov

Table 2: Amide Coupling Derivatization for LC-MS Analysis of this compound

| Parameter | 3-Nitrophenylhydrazine (3-NPH) | 4-Bromo-N-methylbenzylamine (4-BNMA) |

| Objective | Enhance chromatographic retention and ionization efficiency for LC-MS. nih.gov | Enhance chromatographic retention and provide a unique isotopic signature for identification in LC-MS. nih.gov |

| Functional Group Targeted | Carboxylic acid (-COOH) | Carboxylic acid (-COOH) |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) nih.gov | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) nih.gov |

| Reaction Principle | Forms a 3-nitrophenylhydrazide derivative. slu.se | Forms a stable amide derivative. nih.gov |

| Key Advantages | Significantly improves detection sensitivity and chromatographic separation. nih.govnih.gov | Prevents unwanted side reactions; bromine's isotopic pattern allows for easy identification of derivatives. nih.gov |

| Expected Product | N'-(2-acetyloxazole-4-carbonyl)-3-nitrobenzenehydrazide | N-(4-bromobenzyl)-2-acetyl-N-methyloxazole-4-carboxamide |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Acetyloxazole-4-carboxylic acid , both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm. sigmaaldrich.combldpharm.comnih.govuni.lu The chemical shift of this proton is sensitive to solvent and concentration due to hydrogen bonding. The single proton on the oxazole (B20620) ring (H-5) would likely appear as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing carboxylic acid group. The methyl protons of the acetyl group would also present as a sharp singlet, typically in the range of 2.0-2.5 ppm. chemspider.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm range. sigmaaldrich.combldpharm.comresearchgate.net The acetyl carbonyl carbon would also resonate in the downfield region, typically above 190 ppm. The two quaternary carbons and the single methine carbon of the oxazole ring would have distinct chemical shifts, as would the methyl carbon of the acetyl group, which would appear at the most upfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. Note: These are predicted values based on general chemical shift ranges and data for analogous structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 160 - 170 |

| Oxazole C2 | - | 158 - 165 |

| Oxazole C4 | - | 140 - 148 |

| Oxazole C5-H | 8.0 - 8.5 (s, 1H) | 125 - 135 |

| Acetyl Carbonyl (C=O) | - | 190 - 200 |

| Acetyl Methyl (-CH₃) | 2.2 - 2.6 (s, 3H) | 25 - 30 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and, consequently, the elemental composition of This compound . This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For a molecule with the formula C₆H₅NO₄, the expected exact mass would be calculated and compared to the experimentally determined value, with a very low margin of error (typically <5 ppm).

The mass spectrum would likely show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. chemspider.com Fragmentation patterns can also provide structural information. Common fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da), CO (28 Da), and the COOH group (45 Da). bldpharm.com For This compound , cleavage of the acetyl group would also be an expected fragmentation.

Table 2: Predicted HRMS Data for this compound. Note: This data is predicted and for illustrative purposes.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₆H₆NO₄⁺ | 156.0291 |

| [M+Na]⁺ | C₆H₅NNaO₄⁺ | 178.0111 |

| [M-H]⁻ | C₆H₄NO₄⁻ | 154.0146 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would be characterized by several key absorption bands. researchgate.net

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. nih.govuni.lu Superimposed on this broad band may be the C-H stretching vibrations.

Two distinct carbonyl (C=O) stretching absorptions are anticipated. The carboxylic acid carbonyl typically appears as a strong, sharp band between 1700 and 1730 cm⁻¹. The ketone carbonyl of the acetyl group would also absorb strongly in the carbonyl region, likely between 1680 and 1700 cm⁻¹. The exact positions can be influenced by conjugation within the oxazole ring. Additionally, C-O stretching and O-H bending vibrations would be visible in the fingerprint region of the spectrum. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound. Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 (very broad) |

| Carboxylic Acid C=O | Stretch | 1700 - 1730 |

| Acetyl C=O | Stretch | 1680 - 1700 |

| C-O | Stretch | 1210 - 1320 |

| O-H | Bend | 900 - 960 (broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of the oxazole ring, a conjugated system, along with the acetyl and carboxylic acid groups, suggests that This compound will absorb in the UV region. Unconjugated carboxylic acids typically have a λmax around 210 nm, which is often not practically useful. bldpharm.com However, the conjugated system of the oxazole ring is expected to shift the absorption to a longer, more readily measurable wavelength. Carbonyl compounds also exhibit n→π* transitions, which are typically weaker and occur at longer wavelengths than π→π* transitions. The exact λmax would need to be determined experimentally and would be dependent on the solvent used.

X-ray Crystallography for Solid-State Structural Elucidation

Should This compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would confirm the planar structure of the oxazole ring, the bond lengths and angles of all atoms, and the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, in the solid state. As of now, no public crystal structure data is available for this specific compound.

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for determining the purity of a compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like This compound . A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, and an acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. chemspider.com Detection is often performed using a UV detector set at the compound's λmax. A purity assessment would involve integrating the area of the main peak and any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, direct analysis by GC-MS is challenging. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester, for example, through methylation or silylation. The resulting derivative can then be analyzed by GC-MS, which provides both separation and mass spectrometric identification of the compound and any impurities. This technique is particularly useful for identifying volatile and semi-volatile impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. This is a powerful technique for both qualitative and quantitative analysis, especially at low concentrations. For This compound , specific precursor-to-product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and allowing for accurate quantification even in complex matrices. Derivatization can also be employed to enhance ionization efficiency and improve sensitivity in LC-MS/MS analysis.

Computational and Theoretical Studies of 2 Acetyloxazole 4 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, vibrational frequencies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and spectroscopic properties of 2-acetyloxazole-4-carboxylic acid. DFT methods model the electron density to calculate the molecule's energy and its derivatives, providing a detailed picture of its geometry, orbital energies, and vibrational modes.

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can predict the optimized three-dimensional structure. nih.gov These calculations reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's shape. The electronic structure analysis yields information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

Vibrational frequency calculations are another significant output of DFT. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum (like an IR spectrum) can be generated. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. For this compound, this allows for the assignment of characteristic vibrational modes, which is invaluable for interpreting experimental spectroscopic data. The stretching frequency of the carboxylic acid's carbonyl group (C=O), for instance, is sensitive to its protonation state and hydrogen bonding environment. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound using DFT This table presents hypothetical, yet representative, data based on typical values for the functional groups.

| Functional Group | Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| Carboxylic Acid (COOH) | O-H Stretch | ~3400-3600 (monomer), ~2500-3300 (dimer) | Stretching of the hydroxyl bond. Broad in experimental spectra due to hydrogen bonding. |

| Carboxylic Acid (C=O) | C=O Stretch | ~1730-1760 | Stretching of the carbonyl double bond in the acid group. nih.gov |

| Acetyl (C=O) | C=O Stretch | ~1690-1720 | Stretching of the carbonyl double bond in the acetyl group. |

| Oxazole (B20620) Ring | C=N Stretch | ~1640-1680 | Stretching of the carbon-nitrogen double bond within the heterocyclic ring. |

| Oxazole Ring | C-O-C Stretch | ~1050-1150 | Asymmetric stretching of the carbon-oxygen-carbon single bonds in the ring. |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are governed by its preferred three-dimensional shapes or conformations. Conformational analysis involves identifying all possible stable conformers and determining their relative energies to construct an energy landscape.

The primary sources of conformational flexibility in this molecule are the rotation around the single bonds connecting the acetyl group and the carboxylic acid group to the oxazole ring. Different orientations of these groups relative to the ring result in various conformers with distinct energies. For instance, the carboxylic acid group can exist in a trans or cis orientation with respect to the oxazole ring's nitrogen atom. A similar rotational isomerism exists for the acetyl group.

Computational methods can systematically explore the potential energy surface. By rotating key dihedral angles and performing energy calculations at each step, a map of low-energy conformations can be generated. Studies on similar molecules, such as thiazole-2-carboxylic acid, have successfully used these methods to identify the most stable conformers and even the energy barriers for conversion between them. nih.gov For this compound, the most stable conformer would likely be stabilized by intramolecular interactions, such as hydrogen bonding between the carboxylic proton and the oxazole nitrogen or the acetyl oxygen.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates a potential outcome of a conformational analysis study.

| Conformer | Carboxyl Orientation (relative to N) | Acetyl Orientation (relative to O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|---|

| A | trans (H towards N) | trans | 0.00 | ~75% |

| B | cis (H away from N) | trans | 1.50 | ~10% |

| C | trans (H towards N) | cis | 1.20 | ~15% |

| D | cis (H away from N) | cis | 3.00 | <1% |

Prediction of Acidity (pKa) of the Carboxylic Acid Group

The acidity of the carboxylic acid group, quantified by its pKa value, is a critical parameter influencing the molecule's solubility, membrane permeability, and interaction with biological targets. Computational methods can predict pKa values with increasing accuracy, providing essential information early in the research process.

Several computational strategies exist for pKa prediction. One approach involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment. This is often done using a combination of high-level quantum mechanical calculations for the molecule in the gas phase and a solvation model (like the Polarizable Continuum Model, PCM) to account for the effects of water.

Another advanced method utilizes machine learning models trained on large datasets of experimentally determined pKa values. nih.gov These models use molecular descriptors or fingerprints to correlate a molecule's structure with its acidity. Such models have achieved high accuracy, often predicting pKa within 0.5 to 1.0 pKa units of the experimental value. nih.gov For this compound, the electron-withdrawing properties of both the oxazole ring and the 2-acetyl group are expected to increase the acidity of the carboxylic acid (i.e., lower its pKa) compared to a simple aliphatic carboxylic acid.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful asset for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and, crucially, the transition states that control the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be employed to model the reaction pathway. For example, in modeling the synthesis of an oxazole ring from a carboxylic acid precursor, computational methods can help determine the activation energies for key steps like cyclization and dehydration. nih.gov Similarly, if the molecule undergoes a reaction, such as nucleophilic addition to the acetyl group, modeling can predict the stereochemical outcome and the energy barriers involved. This approach was used to understand the diastereoselectivity in the formation of thiazolidine-4-carboxylic acids, where the cyclization of a Schiff's base was modeled. researchgate.net These theoretical insights can guide the optimization of reaction conditions to improve yields and selectivity.

Molecular Docking and Ligand-Protein Interaction Studies (if applicable to broader oxazole scaffolds as potential ligands)

While specific docking studies for this compound are not widely reported, the oxazole scaffold is a common feature in many biologically active molecules. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial in structure-based drug design for screening virtual libraries and understanding ligand-protein interactions at an atomic level.

Docking simulations place the ligand (e.g., an oxazole derivative) into the binding site of a protein and score the different poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. Numerous studies have successfully used docking to investigate oxazole-containing compounds as potential inhibitors for various targets. For instance, oxazole derivatives have been docked into the active sites of the heme-binding protein of P. gingivalis nih.gov, the main protease of SARS-CoV-2 mdpi.com, cholinesterases for Alzheimer's disease treatment researchgate.net, and tubulin for anticancer applications nih.gov. These studies demonstrate that the oxazole ring can participate in key interactions within a protein's active site, highlighting the potential of this scaffold in medicinal chemistry.

Table 3: Examples of Molecular Docking Studies on Oxazole-Containing Scaffolds

| Protein Target | Therapeutic Area | Oxazole Scaffold Type | Docking Software | Reported Binding Affinity/Score (Example) | Reference |

|---|---|---|---|---|---|

| Heme-binding protein (HmuY) | Antimicrobial (Periodontitis) | Substituted Oxazoles | AutoDock Vina | -9.4 to -11.3 kcal/mol | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | Acylhydrazone-Oxazole Hybrids | AutoDock4 | -8.62 kcal/mol | mdpi.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Benzoxazole-Oxazole Derivatives | Not Specified | Interactions (H-bond, π-π stacking) described | researchgate.net |

| Tubulin (Colchicine site) | Anticancer | 1,3,4-Oxadiazole (B1194373) Derivatives | UCSF Chimera | -7.95 to -9.81 nM (IC₅₀) correlated with docking | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole-Containing Molecules (as a methodological approach)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com Instead of modeling a single ligand-protein interaction, QSAR builds a statistical model from a dataset of diverse but related compounds. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

For oxazole-containing molecules, QSAR models have been developed to predict a range of biological activities. mdpi.comnih.gov The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be 2D (e.g., molecular weight, atom counts) or 3D (e.g., molecular shape, electrostatic fields). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity (e.g., IC₅₀ values).

The predictive power of a QSAR model is assessed using statistical metrics like the squared correlation coefficient (R²) for the training set and the squared predictive correlation coefficient (Q² or R²pred) for an external test set. mdpi.comnih.gov Successful QSAR models, such as those developed for antileishmanial oxadiazoles (B1248032) mdpi.com and anti-Alzheimer's agents nih.govrsc.org, can then be used to predict the activity of new, unsynthesized compounds and to identify which structural features are most important for enhancing or diminishing activity.

Table 4: Examples of QSAR Models for Oxazole-Containing Molecules

| Biological Activity | QSAR Model Type | Key Statistical Parameters | Key Findings | Reference |

|---|---|---|---|---|

| Antileishmanial | 2D-QSAR and 4D-QSAR | 2D: R²=0.90, R²pred=0.82 | Clustering the dataset improved model robustness and predictive ability. | mdpi.com |

| Anti-Alzheimer's (GSK-3β inhibitors) | 3D-QSAR (CoMFA, CoMSIA) | CoMSIA: R²cv=0.696, R²pred=0.6887 | Contour maps provided structural insights for designing more potent inhibitors. | nih.govrsc.org |

| COX-2 Inhibition | 3D-QSAR (Atomic-based) | Model discriminated between active and inactive compounds. | Highlighted the necessity of triazole and thiazole (B1198619)/oxazole scaffolds for activity. | nih.gov |

| Neuraminidase Inhibition | QSAR (Penta-parametric linear equation) | r² = 0.98 | Model successfully predicted inhibitory activities with high agreement to observed values. | researchgate.net |

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The structure of 2-Acetyloxazole-4-carboxylic acid makes it an exemplary synthetic building block. Carboxylic acids are among the most utilized functional groups in synthesis, serving as precursors for numerous other functionalities and participating in robust coupling reactions. enamine.net The oxazole (B20620) moiety itself is a privileged scaffold found in many natural products and pharmaceuticals, prized for its relative stability and diverse biological activities. nih.govtandfonline.com

The dual functionality of this compound allows for selective and sequential reactions. The carboxylic acid can be converted into esters, amides, or acid halides, while the acetyl group's ketone can undergo reactions such as aldol (B89426) condensations, reductions, or reductive aminations. This orthogonality enables the construction of complex molecules in a controlled manner. For instance, compounds like 2-(bromomethyl)oxazoles, which are structurally related, are known to be versatile building blocks for nucleophilic displacement reactions, highlighting the utility of substituted oxazoles in synthesis. nih.gov The presence of multiple reaction sites on the this compound scaffold allows for its use in creating diverse libraries of compounds for drug discovery and materials science. enamine.net

Role as a Key Intermediate in Multi-Step Organic Syntheses

Carboxylic acids and their derivatives are fundamental intermediates in multi-step synthesis. youtube.comlibretexts.org They can be readily converted into more reactive species like acid chlorides or activated esters to facilitate amide bond formation or other nucleophilic acyl substitutions. youtube.comyoutube.com this compound is no exception and can function as a crucial midpoint in a longer synthetic route.

A general strategy involves first modifying the acetyl group, followed by a transformation of the carboxylic acid, or vice-versa. For example, the ketone could be reduced to a secondary alcohol, which could then be used in subsequent steps, while the carboxylic acid remains protected or is activated for coupling. A notable example of a multi-step process involving a related oxazole is the continuous-flow synthesis of 2-(azidomethyl)oxazoles from vinyl azides, where a 2-(bromomethyl)oxazole is a key intermediate that is generated and immediately converted in the next step. nih.gov This demonstrates the role of functionalized oxazoles as transient, reactive intermediates in complex synthetic sequences.

Table 1: Potential Sequential Reactions Starting from this compound

| Step | Reagent/Condition | Transformation of Acetyl Group | Transformation of Carboxyl Group | Resulting Intermediate |

| 1a | NaBH₄, MeOH | Reduction to secondary alcohol | No reaction | 2-(1-Hydroxyethyl)oxazole-4-carboxylic acid |

| 1b | SOCl₂ | No reaction | Conversion to acid chloride | 2-Acetyloxazole-4-carbonyl chloride |

| 2a (from 1a) | Acetic Anhydride | Esterification of alcohol | No reaction | 2-(1-Acetoxyethyl)oxazole-4-carboxylic acid |

| 2b (from 1b) | Benzylamine, Et₃N | No reaction | Amide bond formation | N-Benzyl-2-acetyloxazole-4-carboxamide |

Participation in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.org The functional groups present in this compound make it a prime candidate for the design of novel MCRs.

The carboxylic acid function can participate in isocyanide-based MCRs such as the Passerini and Ugi reactions. mdpi.com

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide. The internal ketone of the acetyl group could potentially react, or an external aldehyde could be used with this compound serving as the acid component.

Ugi Reaction: A four-component reaction involving a carboxylic acid, a ketone/aldehyde, an amine, and an isocyanide.

While specific MCRs employing this compound are not extensively documented, its structure suggests significant potential. For example, it could serve as the acid component in a Ugi reaction with an amine, an aldehyde, and an isocyanide to rapidly generate complex, multi-functionalized oxazole derivatives. The development of such reactions would provide a highly efficient pathway to novel chemical entities. rug.nl

Exploitation as a Directing Group in C-H Activation (based on general carboxylic acid utility)

Transition metal-catalyzed C-H activation is a powerful strategy for modifying complex molecules by directly converting C-H bonds into C-C or C-heteroatom bonds. sioc-journal.cn The regioselectivity of these reactions is often controlled by a directing group. Carboxylic acids have emerged as highly advantageous directing groups because they are common, readily available, and can often be removed after the reaction (traceless). researchgate.netnih.gov

The carboxylate group can coordinate to a metal catalyst, positioning it to selectively activate a C-H bond, typically at the ortho position in aromatic systems. nih.govsioc-journal.cn In the case of this compound, the carboxylic acid at the C4 position can direct the functionalization of the C5-H bond of the oxazole ring. This provides a direct method for introducing substituents at a specific position that might be difficult to access through classical methods.

Table 2: C-H Activation Directed by Carboxylic Acids

| Metal Catalyst | Coupling Partner | Bond Formed | General Outcome | Reference |

| Palladium (Pd) | Aryl Halides | C-C | Ortho-arylation of the carboxylic acid | researchgate.net |

| Rhodium (Rh) | Alkenes, Alkynes | C-C | Ortho-olefination or alkylation | nih.gov |

| Copper (Cu) | Azides, Amines | C-N | Ortho-amination | researchgate.net |

| Palladium (Pd) | Halogen Sources | C-Halogen | Ortho-halogenation | nih.gov |

Applying this logic, this compound could be used to synthesize a range of 5-substituted oxazoles, which are valuable synthetic targets.

Development of Complex Heterocyclic Architectures